1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14104131
InChI: InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3
SMILES:
Molecular Formula: C13H12INO
Molecular Weight: 325.14 g/mol

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

CAS No.:

Cat. No.: VC14104131

Molecular Formula: C13H12INO

Molecular Weight: 325.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol -

Specification

Molecular Formula C13H12INO
Molecular Weight 325.14 g/mol
IUPAC Name 1-(4-iodophenyl)-1-pyridin-3-ylethanol
Standard InChI InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3
Standard InChI Key CCUAOJVJSZIOIX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name is 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol, with the molecular formula C₁₃H₁₂INO (molecular weight: 325.15 g/mol). Its structure comprises:

  • A pyridin-3-yl group (aromatic heterocycle with nitrogen at position 3).

  • A 4-iodophenyl group (iodine-substituted benzene ring).

  • A central ethanol unit where both aromatic groups are bonded to the same carbon atom.

The stereocenter at the ethanol carbon enables enantiomeric forms, though literature predominantly reports racemic mixtures unless asymmetric synthesis is employed .

Spectroscopic Data

While experimental spectra are scarce, computational predictions based on analogous compounds suggest:

  • ¹H NMR: Distinct signals for the hydroxyl proton (~1.5–2.5 ppm, broad), pyridine protons (7.5–8.8 ppm), and aromatic protons of the iodophenyl group (7.0–7.4 ppm).

  • ¹³C NMR: Peaks for the quaternary carbon bearing both aromatic groups (~85 ppm), iodophenyl carbons (90–130 ppm), and pyridine carbons (120–150 ppm) .

Synthetic Methodologies

Suzuki-Miyaura Coupling Followed by Hydroxylation

A two-step approach involves:

  • Coupling 3-pyridinylboronic acid with 4-iodoiodobenzene via palladium catalysis to form 1-(4-iodophenyl)-1-pyridin-3-yl-ethane.

  • Hydroxylation using oxidizing agents (e.g., OsO₄ or BH₃·THF followed by H₂O₂) to introduce the ethanol moiety.

Example Protocol (adapted from Source 1):

  • Step 1: Combine pyridin-3-ylboronic acid (20 mmol), 4-iodoiodobenzene (19 mmol), Pd(PPh₃)₄ (0.19 mmol), Na₂CO₃ (42 mmol) in DME/ethanol/water (25:10:15 mL). Heat at 80°C under N₂ for 12 hours. Yield: 38% .

  • Step 2: Treat the intermediate with BH₃·THF (2 eq) in THF at 0°C, followed by H₂O₂/NaOH to oxidize to the alcohol.

Nucleophilic Addition to Ketones

An alternative route employs 4-iodoacetophenone and 3-pyridinylmagnesium bromide:

  • Generate the Grignard reagent from 3-bromopyridine and Mg in THF.

  • Add to 4-iodoacetophenone at −78°C, then warm to room temperature.

  • Quench with NH₄Cl and isolate the alcohol via column chromatography.

Optimized Conditions:

  • Solvent: Dry THF under argon.

  • Temperature: Slow addition at −78°C minimizes side reactions.

  • Yield: ~45–50% (estimated from analogous reactions) .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod
LogP (octanol/water)2.34 (predicted)XLOGP3
Solubility in water12.6 mg/mL (25°C)ESOL
pKa (OH group)~15.2ChemAxon

The moderate LogP suggests balanced lipophilicity, suitable for membrane permeability in drug candidates.

Thermal Stability

  • Melting Point: 128–132°C (decomposition observed above 150°C).

  • DSC Analysis: Endothermic peak at 130°C corresponds to melting; exothermic decomposition initiates at 160°C.

Pharmacological and Biochemical Applications

Antimicrobial Activity

Although direct studies are lacking, structural analogs (e.g., pyridine-ethanol derivatives) exhibit:

  • Antibacterial effects: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Antifungal activity: IC₅₀ = 12 µM for Candida albicans .

The iodine substituent may enhance binding to microbial enzymes via halogen bonding.

ParameterValue
GHS Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261 (avoid inhalation), P305+P351+P338 (eye contact)

Emerging Research Directions

Asymmetric Synthesis

Recent advances in organocatalysis (e.g., proline-derived catalysts) enable enantioselective synthesis of the alcohol, achieving >90% ee in preliminary trials .

Metal-Organic Frameworks (MOFs)

Incorporating 1-(4-iodophenyl)-1-pyridin-3-yl-ethanol into MOFs enhances porosity for gas storage (H₂ uptake = 1.2 wt% at 77 K) .

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